4,4'-Bis[3-bromo-2-iodothiophene]
Description
4,4'-Bis[3-bromo-2-iodothiophene] (CAS: 33787-43-8) is a halogenated thiophene derivative with the molecular formula C₈H₂Br₂I₂S₂ and a molecular weight of 575.85 g/mol . Structurally, it consists of two thiophene rings connected at the 4,4'-positions, each substituted with bromine at the 3-position and iodine at the 2-position (Figure 1). The presence of both bromine and iodine atoms offers distinct reactivity profiles, enabling selective cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) for tailored molecular architectures .
Properties
Molecular Formula |
C8H2Br2I2S2 |
|---|---|
Molecular Weight |
575.9g/mol |
IUPAC Name |
3-bromo-4-(4-bromo-5-iodothiophen-3-yl)-2-iodothiophene |
InChI |
InChI=1S/C8H2Br2I2S2/c9-5-3(1-13-7(5)11)4-2-14-8(12)6(4)10/h1-2H |
InChI Key |
UYQCIXLCIXGNDU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(S1)I)Br)C2=CSC(=C2Br)I |
Canonical SMILES |
C1=C(C(=C(S1)I)Br)C2=CSC(=C2Br)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Halogen Substituents : Bromine (electronegativity: 2.96) and iodine (electronegativity: 2.66) create electron-deficient thiophene rings, enhancing charge-transport properties.
- Applications : Used in organic semiconductors, photovoltaic materials, and as a precursor for metal-catalyzed coupling reactions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
3,3'-Bis[2,4-dibromothiophene] (CAS: 23191-60-8)
2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene
- Formula: Not explicitly provided; Molecular Weight: ~555.5 g/mol (estimated).
- Substituents : Bromophenyl and phenyl groups at 2,5- and 3,4-positions, respectively.
- Key Differences :
4,4'-Bis(Bromomethyl)-1,1'-biphenyl (CAS: 20248-86-6)
- Formula : C₁₄H₁₂Br₂; Molecular Weight : 340.05 g/mol .
- Substituents : Bromomethyl groups on a biphenyl core.
- Key Differences :
Halogen Effects on Reactivity and Properties
Key Observations :
- Iodine vs. Bromine : Iodine’s lower electronegativity and larger atomic radius enhance polarizability and facilitate oxidative addition in palladium-catalyzed reactions, making 4,4'-Bis[3-bromo-2-iodothiophene] more versatile in stepwise syntheses .
- Substituent Position : Halogens at the 2-position (adjacent to sulfur) in thiophenes increase electron-withdrawing effects, lowering HOMO/LUMO levels compared to 3- or 4-position substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
